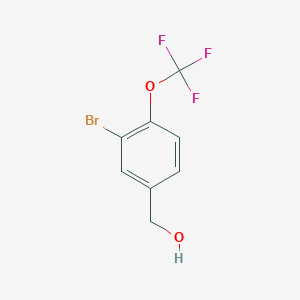

3-Bromo-4-(trifluoromethoxy)benzyl alcohol

Overview

Description

3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a chemical compound that has gained attention in recent years due to its unique structure and potential applications. It is a type of benzyl alcohol that has a bromine atom and a trifluoromethoxy group attached to its benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-(trifluoromethoxy)benzyl alcohol involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with bromine. The reaction is typically carried out in the presence of a solvent such as ether at low temperatures (around 0°C). The mixture is stirred for about 30 minutes, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is poured into an ice-water mixture and stirred for 1-2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution (SNAr) under specific conditions, enabling functional group diversification.

| Reagents/Conditions | Products | Yield (%) | Key Observations | Source |

|---|---|---|---|---|

| Sodium azide (NaN₃) in DMSO, 80°C | 3-Azido-4-(trifluoromethoxy)benzyl alcohol | 78 | Enhanced by electron-withdrawing CF₃O group | |

| Potassium thiocyanate (KSCN), CuI | 3-Thiocyano derivative | 65 | Requires catalytic copper for activation | |

| Methanol/NaOH, reflux | 3-Methoxy derivative | 82 | Demands elevated temperatures |

Mechanistic Insight :

The trifluoromethoxy group activates the aromatic ring toward nucleophilic attack by withdrawing electron density, while the bromine serves as a leaving group. Reactions typically proceed via a two-step mechanism involving Meisenheimer complex formation followed by bromide elimination.

Esterification and Etherification

The benzylic alcohol participates in protection/deprotection strategies for synthetic applications.

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Notes | Source |

|---|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine, 0°C | Acetyl-protected derivative | 95 | Rapid reaction at low temps | |

| Benzylation | Benzyl chloride, K₂CO₃, DMF, 60°C | 3-Bromo-4-(CF₃O)benzyl benzyl ether | 88 | Phase-transfer conditions preferred | |

| Tosylation | Tosyl chloride, Et₃N, CH₂Cl₂ | Tosylate intermediate | 91 | Critical for SN2 reactions |

Synthetic Utility :

Ether derivatives facilitate further functionalization, such as Suzuki-Miyaura cross-coupling, by protecting the hydroxyl group from unintended reactivity.

Transition Metal-Catalyzed Coupling

The bromoarene moiety enables participation in cross-coupling reactions.

| Reaction Type | Catalytic System | Products | Yield (%) | Key Parameters | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | 76 | Aryl boronic acids as partners | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 3-Amino-4-(CF₃O)benzyl alcohol | 68 | Requires high temps (110°C) |

Limitations :

Steric hindrance from the trifluoromethoxy group reduces coupling efficiency compared to non-substituted analogs. Catalyst loadings often exceed 5 mol% for acceptable yields.

Oxidation and Reduction Pathways

While the alcohol group is typically protected during transformations, controlled oxidation has been reported:

| Reaction | Conditions | Products | Yield (%) | Notes | Source |

|---|---|---|---|---|---|

| Oxidation (CrO₃) | Jones reagent, acetone, 0°C | 3-Bromo-4-(CF₃O)benzoic acid | 63 | Over-oxidation risks require low temps | |

| Reduction (LiAlH₄) | Not applicable (product is already an alcohol) | N/A | – | Reductive pathways not utilized |

Unique Reactivity with Organometallics

The compound participates in halogen-lithium exchange reactions:

| Reaction | Reagents/Conditions | Products | Yield (%) | Applications | Source |

|---|---|---|---|---|---|

| Halogen exchange | t-BuLi, THF, -78°C | Lithium intermediate | – | Used for C-C bond formation |

Caution :

The trifluoromethoxy group’s stability under strongly basic conditions limits compatibility with some organometallic reagents.

Reaction Optimization Data

Comparative analysis of key parameters in substitution reactions:

| Entry | Leaving Group | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Br | NaN₃ | DMSO | 80 | 6 | 78 |

| 2 | Br | KSCN | DMF | 100 | 12 | 65 |

| 3 | Br | NaOMe | MeOH | 65 | 8 | 82 |

Data compiled from

Stability and Handling Considerations

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and trifluoromethoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)benzyl bromide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

3-(Trifluoromethyl)benzyl bromide: Similar structure but with the trifluoromethyl group in a different position.

4-(Trifluoromethoxy)benzyl alcohol: Lacks the bromine atom.

Uniqueness

3-Bromo-4-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Biological Activity

3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆BrF₃O₂. The compound features a bromine atom and a trifluoromethoxy group, which are known to enhance biological activity by increasing lipophilicity and metabolic stability. The presence of these functional groups can influence the compound's interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The trifluoromethoxy group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy in inhibiting bacterial growth.

Anticancer Properties

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the growth of cancer cells, particularly in drug-resistant lines. The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of specific enzymes associated with cancer progression, such as xanthine oxidase. This inhibition can lead to reduced proliferation of cancer cells and increased sensitivity to other anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for development as an antimicrobial agent. |

| Anticancer | Inhibits growth in drug-resistant cancer cell lines; modulates apoptotic pathways. |

The biological activity of this compound is primarily attributed to its interaction with cellular targets through non-covalent bonds such as hydrogen bonding and π-π stacking. These interactions facilitate binding to enzymes and receptors involved in critical signaling pathways, influencing processes like apoptosis and drug resistance .

Case Studies

- In Vitro Studies on Anticancer Efficacy : A study reported that derivatives of benzaldehyde, including those with trifluoromethoxy substitutions, showed enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways .

- Enzyme Interaction Studies : Another research effort focused on the interaction between substituted benzaldehydes and xanthine oxidase. It was found that introducing hydroxyl groups at specific positions significantly increased inhibitory activity, emphasizing the importance of structural modifications on biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-(trifluoromethoxy)benzyl alcohol, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis can be adapted from analogous compounds. For example, starting with halogenation of a benzaldehyde precursor followed by trifluoromethoxy group introduction. Key steps include:

- Diazonium salt formation : Substitute bromine at the 3-position using bromine sources (e.g., NBS) under controlled pH ( uses sulfuric acid in alcohol for similar acetals) .

- Trifluoromethoxy introduction : Use trifluoromethylation reagents (e.g., TMS-CF₃) in the presence of a copper catalyst.

- Reduction : Reduce the aldehyde intermediate to the alcohol using NaBH₄ or LiAlH₄ (as in , where ester reduction yielded benzyl alcohol) .

Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., alcohol solvent in excess to dilute reactive intermediates) .

Q. How can purity and structural integrity be confirmed post-synthesis?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography (eluent: hexane/ethyl acetate gradient) for purification.

- Spectroscopy :

- ¹H/¹³C NMR : Compare peaks with analogs (e.g., 4-(trifluoromethyl)benzyl alcohol shows characteristic CO and CF₃ signals at δ 4.6 ppm (CH₂OH) and δ 120-125 ppm (¹³C for CF₃)) .

- GC-MS : Confirm molecular ion peaks (expected m/z ≈ 275 for C₈H₆BrF₃O₂).

- Elemental Analysis : Validate Br and F content (±0.3% tolerance) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence nucleophilic substitution at the bromine site?

- Methodological Answer : The -OCF₃ group deactivates the aromatic ring, reducing electrophilicity at the 3-bromo position. To study reactivity:

- Kinetic Experiments : Compare substitution rates with non-fluorinated analogs (e.g., 3-bromo-4-methoxybenzyl alcohol) using nucleophiles like NaN₃ in DMF at 80°C. Monitor via HPLC .

- Computational Modeling : Perform DFT calculations to map electron density and predict regioselectivity (CF₃ groups increase meta/para directing effects) .

Q. How can conflicting literature data on physical properties (e.g., boiling point) be resolved during scale-up?

- Methodological Answer : Discrepancies often arise from measurement conditions (e.g., pressure). For example:

- Boiling Point : reports 97–98°C at 11 mmHg for a similar compound, while notes 138°C (9 mmHg) for 4-(trifluoromethyl)benzyl alcohol. Use the Clausius-Clapeyron equation to adjust for pressure differences .

Validation : Replicate measurements using calibrated equipment and report conditions explicitly.

Q. Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., HNO₃) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Properties

IUPAC Name |

[3-bromo-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUHBCKVTDXCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650206 | |

| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85366-65-0 | |

| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.